Pfw9A4fse8
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Overview
Description
1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, also known by its identifier Pfw9A4fse8, is a chemical compound with a molecular formula of C18H20F2N4O2S . This compound is characterized by its unique structure, which includes a difluorophenyl group, a piperazine moiety, and a benzothiadiazole ring system.
Preparation Methods
The synthesis of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluorophenyl group can undergo substitution reactions with various reagents to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole: This compound lacks the 2,2-dioxide group, which may affect its chemical and biological properties.
1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivatives: Various derivatives of the compound can be synthesized by modifying the functional groups, leading to different properties and applications.
The uniqueness of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
1033221-94-1 |
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Molecular Formula |
C18H20F2N4O2S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-1-(2-piperazin-1-ylethyl)-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C18H20F2N4O2S/c19-14-4-3-5-15(20)18(14)24-17-7-2-1-6-16(17)23(27(24,25)26)13-12-22-10-8-21-9-11-22/h1-7,21H,8-13H2 |
InChI Key |
YLPUPEBBKWRRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2C3=CC=CC=C3N(S2(=O)=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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